4-tert-butyl-N,N-dicyclohexylbenzamide
Description
4-tert-butyl-N,N-dicyclohexylbenzamide is a tertiary benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and two cyclohexyl groups attached to the nitrogen atom. This compound belongs to a class of benzamides widely studied for their applications in catalysis, materials science, and pharmaceuticals. The tert-butyl group provides steric bulk and electron-donating effects, while the dicyclohexylamine moiety enhances lipophilicity and influences conformational flexibility .
Properties
IUPAC Name |
4-tert-butyl-N,N-dicyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO/c1-23(2,3)19-16-14-18(15-17-19)22(25)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h14-17,20-21H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJSCADBGDHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N,N-dicyclohexylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with dicyclohexylamine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N,N-dicyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N,N-dicyclohexylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-Dicyclohexylbenzamide Derivatives
- 4-Chloro-N,N-dicyclohexylbenzamide : Replacing the tert-butyl group with chlorine (electron-withdrawing) reduces steric hindrance but increases polarity. This compound has a molecular weight of 319.87 g/mol and a CAS number of 349089-31-2 .
- N,N-Dicyclohexyl-4-nitrobenzamide : The nitro group (strong electron-withdrawing) directs electrophilic substitution reactions to meta positions, contrasting with the tert-butyl group’s para-directing nature. This derivative is used in crystallographic studies due to its planar nitrobenzene core .
N-Alkyl Substituted Benzamides
- N,N-Dimethylbenzamide (24b) : Smaller alkyl groups (methyl) result in lower steric hindrance, enabling higher reactivity in Ir-catalyzed ortho-C-H borylation (82% yield vs. 94% for dicyclohexyl) .
- N,N-Diethylbenzamide (24c) : Larger than dimethyl but less bulky than dicyclohexyl, achieving 92% borylation yield. Demonstrates a balance between reactivity and steric effects .
- 4-tert-butyl-N,N-diethylbenzamide (3j) : Combines tert-butyl’s electronic effects with diethyl’s moderate steric bulk. NMR data confirm its structural stability .

Para-Substituted Benzamides
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide : The methoxyphenyl group introduces hydrogen-bonding capacity, altering solubility and crystallinity compared to the fully alkylated dicyclohexyl variant .
- 4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide: Anthraquinone substitution enables π-π stacking interactions, making it suitable for optoelectronic applications, unlike the non-aromatic dicyclohexyl derivative .
Reactivity in Catalytic Reactions
Ir-Catalyzed Ortho-C-H Borylation
The dicyclohexyl groups in this compound enhance regioselectivity and yield in ortho-borylation due to optimal steric shielding, preventing undesired meta functionalization .
Ortho-Functionalization via N-Oxide Intermediates
4-tert-butyl-N,N-dimethylaniline derivatives undergo ortho-hydroxylation via N-oxide intermediates under acidic conditions .
Physical and Chemical Properties
| Property | This compound | 4-Chloro-N,N-dicyclohexylbenzamide | N,N-Dimethylbenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~358.5 (estimated) | 319.87 | 149.19 |
| Substituent Electronic Effect | Electron-donating (tert-butyl) | Electron-withdrawing (Cl) | Neutral (alkyl) |
| Solubility | Low (lipophilic) | Moderate | High |
| Catalytic Reactivity | High (94% borylation) | Not reported | Moderate (82%) |
The tert-butyl group increases molecular weight and lipophilicity, reducing aqueous solubility compared to smaller N-alkyl or chloro-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

